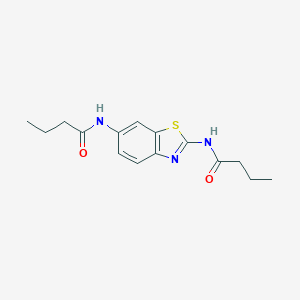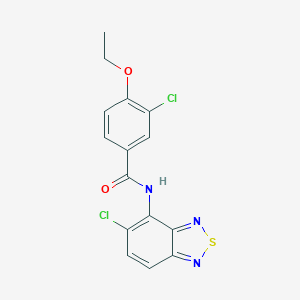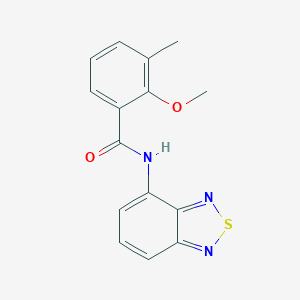![molecular formula C17H17F2NO3 B251101 N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide](/img/structure/B251101.png)
N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 protein is an anti-apoptotic protein that is overexpressed in many types of cancer, making it a promising target for cancer therapy. ABT-199 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用机制
N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide works by selectively binding to the hydrophobic groove of Bcl-2 protein, thereby inhibiting its anti-apoptotic function. This leads to the induction of apoptosis in cancer cells that rely on Bcl-2 for survival.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, while sparing normal cells that do not rely on Bcl-2 for survival. This selectivity makes N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide a promising cancer therapy with minimal side effects. However, N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide has also been shown to induce thrombocytopenia, a condition characterized by low platelet counts, which can limit its clinical use.
实验室实验的优点和局限性
N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide has several advantages for lab experiments, including its selectivity for Bcl-2 protein, its ability to induce apoptosis in cancer cells, and its efficacy in combination with other cancer therapies. However, N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide also has limitations, including its potential to induce thrombocytopenia, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the development of N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide and related compounds. These include the optimization of its pharmacokinetic properties, the development of combination therapies that enhance its efficacy, and the identification of biomarkers that can predict response to N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide. Additionally, the development of N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide analogs that target other anti-apoptotic proteins, such as Bcl-xL and Mcl-1, may expand its clinical utility.
合成方法
The synthesis of N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthesis starts with the preparation of 4-chloro-3-nitrobenzoic acid, which is then converted to 4-chloro-3-nitrobenzoyl chloride. The benzoyl chloride is then reacted with 4-propoxyaniline to form the key intermediate, N-(4-propoxyphenyl)-4-(4-chloro-3-nitrophenyl)benzamide. This intermediate is then coupled with difluoromethoxyaniline to form the final product, N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide.
科学研究应用
N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, including chronic lymphocytic leukemia, acute myeloid leukemia, and non-Hodgkin lymphoma. N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide has also shown efficacy in combination with other cancer therapies, including chemotherapy and immunotherapy.
属性
分子式 |
C17H17F2NO3 |
|---|---|
分子量 |
321.32 g/mol |
IUPAC 名称 |
N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C17H17F2NO3/c1-2-11-22-13-9-7-12(8-10-13)16(21)20-14-5-3-4-6-15(14)23-17(18)19/h3-10,17H,2,11H2,1H3,(H,20,21) |
InChI 键 |
WBXPVYQTHZVPDK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenyl)-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]acetamide](/img/structure/B251021.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B251023.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide](/img/structure/B251025.png)

![N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B251028.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)





![N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B251039.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)